7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone

Descripción

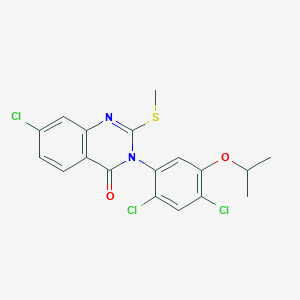

7-Chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is a synthetic quinazolinone derivative with a unique substitution pattern. Its structure features:

- A 7-chloro substituent on the quinazolinone core.

- A 2-(methylsulfanyl) group at position 2.

- A 3-(2,4-dichloro-5-isopropoxyphenyl) moiety at position 3.

This compound has been studied as a Drp1 (Dynamin-related protein 1) inhibitor, acting as an analog of mdivi-1, a known mitochondrial fission inhibitor. It inhibits the GTPase activity of Dnm1 (yeast ortholog of Drp1), making it relevant in studies of mitochondrial dynamics and apoptosis .

Propiedades

IUPAC Name |

7-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-methylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2O2S/c1-9(2)25-16-8-15(12(20)7-13(16)21)23-17(24)11-5-4-10(19)6-14(11)22-18(23)26-3/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPXKKWDNPBDRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SC)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

7-Chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is a compound of interest due to its potential biological activities. This quinazolinone derivative has been studied for various pharmacological effects, including its anti-cancer, anti-inflammatory, and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a quinazolinone core structure with several substituents that enhance its bioactivity. The presence of chlorine and isopropoxy groups contributes to its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, 7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone has shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines in macrophages.

These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. Results showed promising antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

This antimicrobial activity indicates potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

A study published in MDPI examined the structure-activity relationship (SAR) of various quinazolinone derivatives, including our compound. It was found that specific substitutions on the quinazolinone core significantly enhance biological activity. The study emphasized the importance of the methylsulfanyl group in increasing potency against cancer cells and reducing cytotoxicity to normal cells .

Another research effort highlighted the compound's potential as an antiviral agent, particularly against RNA viruses. The compound exhibited an EC50 value comparable to established antiviral drugs, indicating its promise as a therapeutic agent in virology .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown significant promise in medicinal chemistry, particularly due to its potential as an antitumor agent . Quinazolinone derivatives are known for their ability to inhibit specific enzymes that play crucial roles in cancer progression.

Biological Activities

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cyclooxygenases (COX) and protein kinases, both of which are involved in inflammatory processes and cancer pathways.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may help protect against oxidative stress-related diseases .

Pharmacological Applications

Research indicates that this quinazolinone derivative can serve as a lead compound for developing new drugs targeting various diseases.

Case Studies

- A study found that derivatives of quinazolinones exhibited potent Drp1-inhibitory activity, suggesting their role in regulating mitochondrial dynamics and potential applications in neurodegenerative diseases .

- Another investigation highlighted the compound's effectiveness in inhibiting cell proliferation in specific cancer cell lines, indicating its potential as a therapeutic agent.

Agricultural Uses

Quinazolinone derivatives are also explored for their applications in agriculture, particularly as herbicides and pesticides . The structural features of the compound may contribute to its efficacy against certain pests and weeds.

Research Findings

- Studies have shown that modifications to the quinazolinone structure can enhance herbicidal activity, making it a candidate for developing environmentally friendly agricultural chemicals .

- The compound's ability to disrupt biochemical pathways in target organisms suggests it could be effective against resistant strains of pests .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Quinazolinone Derivatives

Structural Analogs with Modifications at Key Positions

Impact of Substituents on Activity

Chlorine Substitution

- Position 7 vs. 6 : The target compound (7-Cl) shows Drp1 inhibition, whereas the 6-Cl analog (8L-310S) is inactive, highlighting the critical role of chlorine placement on bioactivity .

- Dichlorophenyl vs. Trichlorophenyl : The 2,4-dichloro-5-isopropoxyphenyl group in the target compound enhances mitochondrial targeting compared to simpler aromatic substituents in other derivatives .

Sulfur-Containing Groups

- Methylsulfanyl (SCH3) vs. Sulfanyl (SH) : The methylsulfanyl group in the target compound improves metabolic stability compared to the sulfanyl group in 8L-365S, though both inhibit Dnm1 .

Antifungal vs. Antihypertensive Activity

- Schiff Base Derivatives : The presence of a Schiff base (e.g., in ’s compound) correlates with antifungal activity, while bulky aryl groups (e.g., 4-methoxyphenyl in ) favor α1-adrenergic receptor blockade .

Q & A

Q. What are the recommended methods for synthesizing 7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone with high yield?

The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with substituted amines or aldehydes. For this compound:

- Step 1 : React methyl N-acetylanthranilate with a substituted amine (e.g., isopropoxy-substituted phenylamine) in the presence of phosphorus pentoxide (P₂O₅) and a tertiary amine (e.g., N,N-dimethylcyclohexylamine) to form the quinazolinone core .

- Step 2 : Introduce the methylsulfanyl group via nucleophilic substitution using methanethiol or a methyl disulfide reagent under basic conditions.

- Step 3 : Optimize yield (up to 88% reported for similar derivatives) by controlling reaction time (12–24 hours) and temperature (80–100°C) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this quinazolinone derivative?

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, δ 0.88–8.3 ppm) confirms substituent integration, while ¹³C NMR verifies carbonyl (C=O, ~1680 cm⁻¹) and aromatic carbons .

- Infrared Spectroscopy (IR) : Detect key functional groups like C=O (1680 cm⁻¹) and C-S (650–700 cm⁻¹) .

Q. How should researchers design initial biological activity screenings for this compound?

- In vitro antifungal assays : Test against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 protocols). Compare MIC values to known antifungals like albaconazole (MIC₅₀ = 0.5–2 µg/mL) .

- Enzyme inhibition studies : Screen against cytochrome P450 enzymes (e.g., CYP51) to evaluate mechanistic pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize the biological activity of this compound?

- Substituent variation : Replace the 2,4-dichloro-5-isopropoxyphenyl group with fluorinated or electron-withdrawing groups (e.g., CF₃) to enhance membrane permeability .

- Methylsulfanyl modification : Test thiourea or sulfoxide derivatives to improve metabolic stability .

- Quantitative SAR (QSAR) : Use computational modeling (e.g., CoMFA) to correlate substituent electronegativity with antifungal potency .

Q. What advanced spectroscopic or chromatographic methods resolve structural ambiguities in quinazolinone derivatives?

- X-ray crystallography : Determine crystal packing and hydrogen-bonding interactions of the quinazolinone core .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₃Cl₃N₂O₂S) with <5 ppm error .

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals in the 2,4-dichlorophenyl moiety .

Q. How can contradictions in synthetic yield data be addressed when using different amine hydrochlorides or reaction conditions?

- Design of Experiments (DOE) : Apply a split-plot design to test variables (e.g., amine hydrochloride stoichiometry, solvent polarity) and identify critical factors .

- Byproduct analysis : Use LC-MS to detect intermediates (e.g., uncyclized anthranilate derivatives) and adjust reaction time/temperature accordingly .

Q. What in vivo experimental designs are appropriate for evaluating pharmacokinetics and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.